molecular formula C11H10N2O B13609810 4-(5-Oxopyrrolidin-3-yl)benzonitrile

4-(5-Oxopyrrolidin-3-yl)benzonitrile

Cat. No.: B13609810
M. Wt: 186.21 g/mol
InChI Key: AJXWAOYBRLJEGM-UHFFFAOYSA-N
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Description

4-(5-Oxopyrrolidin-3-yl)benzonitrile is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxopyrrolidin-3-yl)benzonitrile typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of a benzonitrile derivative with a suitable pyrrolidine precursor under controlled conditions .

Industrial Production Methods

Industrial production methods for benzonitriles often involve the conversion of benzoic acids to their corresponding nitriles. This can be achieved through dehydration reactions using reagents such as thionyl chloride or phosphorus pentachloride . Another method involves the use of ionic liquids as catalysts for the one-pot synthesis of benzonitriles from benzaldehyde derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxopyrrolidin-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

4-(5-Oxopyrrolidin-3-yl)benzonitrile has several scientific research applications:

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(5-oxopyrrolidin-3-yl)benzonitrile

InChI

InChI=1S/C11H10N2O/c12-6-8-1-3-9(4-2-8)10-5-11(14)13-7-10/h1-4,10H,5,7H2,(H,13,14)

InChI Key

AJXWAOYBRLJEGM-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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